molecular formula C20H23N5O2S B2972862 N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775348-59-8

N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2972862
CAS No.: 1775348-59-8
M. Wt: 397.5
InChI Key: UNGJIRUWCDIZAE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 2-ethoxyphenyl carboxamide group and a thiomorpholin substituent. This article focuses on comparing this compound with its closest structural analogs based on available synthetic and molecular data.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-3-27-18-7-5-4-6-15(18)22-20(26)16-12-17-19(24-8-10-28-11-9-24)21-14(2)13-25(17)23-16/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGJIRUWCDIZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step often involves a substitution reaction where an ethoxyphenyl group is introduced to the core structure.

    Addition of the thiomorpholine ring: This is usually done through a nucleophilic substitution reaction.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrazolo[1,5-a]pyrazine core is conserved across analogs, but substitutions at the carboxamide aryl group and the thiomorpholin ring differentiate these compounds. Key analogs include:

N-(4-Methoxyphenyl) Analog (CAS 1775542-68-1)
  • Structure : Substitutes the 2-ethoxyphenyl group with a 4-methoxyphenyl moiety.
  • Molecular Formula : C₁₉H₂₁N₅O₂S
  • Molecular Weight : 383.5 g/mol
N-(3-Methylphenyl) Analog (CAS 1775494-39-7)
  • Structure : Features a 3-methylphenyl group instead of 2-ethoxyphenyl.
  • Key Feature : The methyl substituent introduces steric hindrance, which could reduce metabolic oxidation compared to ethoxy groups.
N-(2-Chloro-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 899541-19-6)
  • Structure : Differs in the heterocyclic core (pyrimidine vs. pyrazine) and substituents (chloro, nitro).
  • Molecular Formula : C₁₃H₈N₅O₃Cl
  • Molecular Weight : 317.69 g/mol
  • Key Feature : The nitro and chloro groups increase electronegativity, likely enhancing reactivity but reducing bioavailability.

Thiomorpholin vs. Alternative Heterocycles

The thiomorpholin group (containing sulfur) is critical for hydrogen bonding and solubility. Analogs with alternative heterocycles include:

Pyrrolidinyl-Substituted Analog (CAS 1775493-87-2)
  • Structure : Replaces thiomorpholin with pyrrolidinyl.

Physicochemical Properties

Limited data are available, but molecular weights and substituents suggest trends:

  • Target Compound : Predicted higher lipophilicity due to the ethoxy group compared to methoxy analogs.
  • Thiomorpholin vs. Morpholin : Sulfur in thiomorpholin may enhance solubility in polar solvents compared to oxygen-containing morpholin derivatives.

Structural Comparison Table

Compound Name Substituent (R) Heterocycle Molecular Formula Molecular Weight (g/mol)
N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide 2-ethoxyphenyl Thiomorpholin Not Provided Not Provided
N-(4-methoxyphenyl) analog (CAS 1775542-68-1) 4-methoxyphenyl Thiomorpholin C₁₉H₂₁N₅O₂S 383.5
N-(3-methylphenyl) analog (CAS 1775494-39-7) 3-methylphenyl Thiomorpholin Not Provided Not Provided
N-(2-chloro-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 899541-19-6) 2-chloro-4-nitrophenyl Pyrazolo[1,5-a]pyrimidine C₁₃H₈N₅O₃Cl 317.69
Pyrrolidinyl-substituted analog (CAS 1775493-87-2) 2,3-dihydrobenzodioxin Pyrrolidinyl Not Provided Not Provided

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (CAS Number: 1775348-59-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23N5O2S
  • Molecular Weight : 393.49 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[1,5-a]pyrazine core with a thiomorpholine ring and an ethoxyphenyl substituent, which contributes to its biological activity by enabling interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo Core : The initial step includes cyclization reactions involving pyrazole derivatives.
  • Introduction of Thiomorpholine : This is achieved through nucleophilic substitution reactions.
  • Final Coupling Reactions : The ethoxyphenyl group is introduced in the final stages to complete the synthesis.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that pyrazolo derivatives can inhibit the growth of Mycobacterium tuberculosis (M.tb), highlighting their potential as anti-tubercular agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique structural features allow it to modulate enzyme activity, potentially affecting pathways involved in cell proliferation and survival. For example, similar compounds have been shown to inhibit ATP synthase in M.tb, leading to reduced bacterial viability .

Structure–Activity Relationship (SAR)

A comprehensive study on related pyrazolo compounds has demonstrated that modifications in substituents significantly affect biological activity. For instance:

CompoundSubstituentIC50 (µM)Activity
Compound A3-(4-fluoro)phenyl0.5High
Compound B5-methyl1.0Moderate
N-(2-ethoxyphenyl)-6-methyl...EthoxyphenylTBDTBD

These findings suggest that the ethoxy group may enhance binding affinity or bioavailability, although specific IC50 values for N-(2-ethoxyphenyl)-6-methyl... are yet to be determined.

In Vivo Studies

In vivo studies utilizing mouse models have shown promising results for related pyrazolo compounds in inhibiting M.tb growth. These studies typically assess the efficacy of the compounds through various dosing regimens and measure bacterial load reduction in infected tissues .

Q & A

Q. What are the common synthetic routes for N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Coupling reactions : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between intermediates (e.g., thiomorpholine and pyrazolo-pyrazine cores) .
  • Purification : Column chromatography (e.g., silica gel) and recrystallization to isolate the target compound. For example, similar pyrazolo[1,5-a]pyrazine derivatives were purified using gradients of ethyl acetate/hexane .
  • Intermediate characterization : Key intermediates (e.g., 4-amino-6-methyl-pyrazolo[1,5-a]pyrazine) are characterized via 1^1H NMR and LC-MS to confirm structural integrity before further functionalization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1^1H NMR : Essential for verifying substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm) and thiomorpholine integration .
  • LC-MS : Validates molecular weight (e.g., observed [M+H]+^+ peaks within ±0.1 Da of theoretical values) .
  • HRMS (High-Resolution Mass Spectrometry) : Provides exact mass confirmation (e.g., error < 3 ppm) to rule out isobaric impurities .

Q. What are the key intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer :
  • Pyrazolo[1,5-a]pyrazine core : Synthesized via cyclization reactions (e.g., from aminopyrazine precursors) and confirmed via 13^13C NMR to validate sp2^2-hybridized carbons .
  • Thiomorpholine derivatives : Characterized by IR spectroscopy (e.g., C-S stretching at 650–750 cm1^{-1}) and elemental analysis .
  • Final product : Validated via combined spectral data (NMR, MS) and compared to structurally similar compounds (e.g., pyrazolo[3,4-d]pyridazines) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :
  • Parameter screening : Use computational tools (e.g., quantum chemical calculations) to predict optimal solvent polarity, temperature, and catalyst loading. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., unreacted thiomorpholine) and adjust stoichiometry or reaction time .
  • Case study : A similar pyrazolo[1,5-a]pyrazine derivative achieved a 27% yield via stepwise addition of EDCI; increasing equivalents of the coupling agent improved yield to 40% .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be analyzed and resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in the ethoxyphenyl group) by correlating 1^1H and 13^13C shifts .
  • Dynamic NMR : Investigate rotational barriers in thiomorpholine rings if temperature-dependent peak splitting is observed .
  • Reference databases : Compare experimental data to published shifts for pyrazolo[1,5-a]pyrazine analogs (e.g., δ 8.2–8.5 ppm for pyrazine protons) .

Q. What methodologies are recommended for studying the compound's interaction with biological targets?

  • Methodological Answer :
  • In silico docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases, leveraging the thiomorpholine group’s sulfur for hydrophobic interactions .
  • In vitro assays : Design enzyme inhibition studies (e.g., IC50_{50} determination) using fluorogenic substrates. For example, pyrazolo-pyrazine derivatives have been tested against cancer cell lines via MTT assays .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification of parent compound depletion .

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